molecular formula C9H13ClN2 B3002969 1-(5-Chloropyridin-2-yl)-N-ethylethanamine CAS No. 1499573-40-8

1-(5-Chloropyridin-2-yl)-N-ethylethanamine

Cat. No. B3002969
CAS RN: 1499573-40-8
M. Wt: 184.67
InChI Key: JPTPELFZMIAWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions, which can provide insight into the chemical behavior and properties of similar structures. For instance, the first paper discusses a compound with a pyridinyl component and its binding affinity at the sigma receptor, which could suggest potential biological activity for the compound .

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the first paper, involves the combination of a pyridinyl structure with other chemical groups to form ligands with high affinity for the sigma receptor . Although the exact synthesis of "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" is not detailed, the methodologies used for similar compounds typically involve multi-step organic synthesis processes, where the pyridinyl group is modified to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" is crucial for their interaction with biological targets. The third paper provides an analysis of the crystal packing of isomeric compounds with pyridine rings, which are structurally related to the compound . The study shows that the orientation of the pyridine residues is orthogonal to the plane of the bridging groups, which could be relevant for the molecular structure analysis of "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" .

Chemical Reactions Analysis

The second paper discusses the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents to form different heterocyclic compounds . This indicates that the pyridinyl group in "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" may also undergo reactions with nucleophiles, potentially leading to a variety of derivatives with diverse chemical and biological properties.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of "1-(5-Chloropyridin-2-yl)-N-ethylethanamine," they do offer insights into the properties of structurally related compounds. For example, the binding affinity of the compounds to the sigma receptor, as discussed in the first paper, is a chemical property that is influenced by the molecular structure . The crystal packing interactions described in the third paper also suggest that intermolecular forces, such as C–H⋯N and π⋯π interactions, play a significant role in the solid-state properties of these compounds .

Scientific Research Applications

Electro-Optic Materials

1-(5-Chloropyridin-2-yl)-N-ethylethanamine is utilized in the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives. These derivatives are key components in developing nonlinear optical/electro-optic materials. They are used in the layer-by-layer formation of intrinsically acentric, highly transparent nonlinear optical/electro-optic multilayers, which have significant applications in optoelectronics and photonics (Facchetti et al., 2003).

Catalysts in Chemical Synthesis

The compound is involved in the preparation of potential hemilabile (imino)pyridine Palladium(II) complexes, which act as selective ethylene dimerization catalysts. These catalysts are used in organic synthesis and industrial processes, highlighting the compound's role in facilitating important chemical transformations (Nyamato et al., 2015).

Magnetic Properties Research

In the field of magnetic properties research, 1-(5-Chloropyridin-2-yl)-N-ethylethanamine is used in synthesizing nickel(II) complexes. These complexes have been studied for their unique magnetic properties, contributing to the understanding of metamagnetism and magnetic interactions in molecular structures (Chattopadhyay et al., 2007).

Anticancer Research

In anticancer research, derivatives of this compound have been synthesized and assessed for their antiproliferative activity against human breast cancer cell lines. This research contributes to the development of new potential anticancer agents, highlighting the compound's significance in medicinal chemistry (Panneerselvam et al., 2022).

Insecticidal Activity

This compound is also crucial in synthesizing insecticidal agents. Its derivatives have shown effectiveness in controlling insect populations, contributing to agricultural and environmental protection (Shi et al., 2008).

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-11-7(2)9-5-4-8(10)6-12-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTPELFZMIAWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)-N-ethylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.